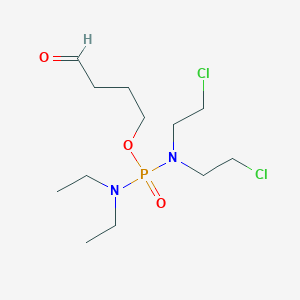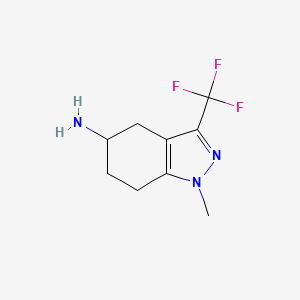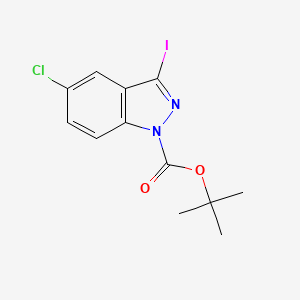![molecular formula C19H14FNO6S B14018127 3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-YL)oxy)benzonitrile](/img/structure/B14018127.png)
3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-YL)oxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-YL)oxy)benzonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines fluorinated aromatic rings, a spirocyclic system, and a benzonitrile moiety, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-YL)oxy)benzonitrile involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the spirocyclic intermediate: This step involves the reaction of an indene derivative with a suitable dioxolane precursor under acidic conditions to form the spirocyclic system.
Introduction of the methylsulfonyl group: The spirocyclic intermediate is then treated with a methylsulfonyl chloride reagent in the presence of a base to introduce the methylsulfonyl group.
Fluorination: The aromatic ring is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Benzonitrile formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions
3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-YL)oxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carbonyl group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under suitable conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
科学的研究の応用
3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-YL)oxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science: Its fluorinated aromatic rings and spirocyclic system can be utilized in the design of advanced materials with unique electronic and optical properties.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-YL)oxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings and spirocyclic system allow it to bind to these targets with high affinity, modulating their activity and affecting downstream signaling pathways .
類似化合物との比較
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzonitrile: This compound shares the fluorinated aromatic ring and benzonitrile moiety but lacks the spirocyclic system and methylsulfonyl group.
2-Fluoro-5-methoxyphenylboronic acid: This compound features a fluorinated aromatic ring but differs significantly in its functional groups and overall structure.
Uniqueness
3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-YL)oxy)benzonitrile stands out due to its combination of a spirocyclic system, fluorinated aromatic rings, and a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C19H14FNO6S |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
3-fluoro-5-(7'-methylsulfonyl-3'-oxospiro[1,3-dioxolane-2,1'-2H-indene]-4'-yl)oxybenzonitrile |
InChI |
InChI=1S/C19H14FNO6S/c1-28(23,24)16-3-2-15(27-13-7-11(10-21)6-12(20)8-13)17-14(22)9-19(18(16)17)25-4-5-26-19/h2-3,6-8H,4-5,9H2,1H3 |
InChIキー |
WWAQJIAHSLLESI-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C2C(=C(C=C1)OC3=CC(=CC(=C3)C#N)F)C(=O)CC24OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B14018072.png)



![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl methanesulfonate](/img/structure/B14018119.png)
![N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)

